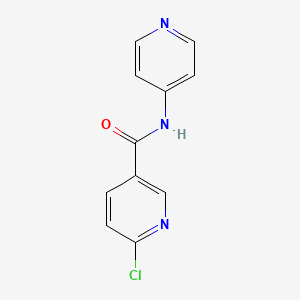

6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide

Beschreibung

6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide is a pyridine-derived carboxamide compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 3-position, linked to a pyridin-4-yl moiety.

Eigenschaften

Molekularformel |

C11H8ClN3O |

|---|---|

Molekulargewicht |

233.65 g/mol |

IUPAC-Name |

6-chloro-N-pyridin-4-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C11H8ClN3O/c12-10-2-1-8(7-14-10)11(16)15-9-3-5-13-6-4-9/h1-7H,(H,13,15,16) |

InChI-Schlüssel |

NUBKZSDOGRTQSK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC=C1C(=O)NC2=CC=NC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most straightforward method involves coupling 6-chloropyridine-3-carboxylic acid with pyridin-4-amine using a carbodiimide coupling agent. Ethylcarbodiimide hydrochloride (EDCI) activates the carboxylic acid, forming an active O-acylisourea intermediate, which reacts with the amine to yield the target carboxamide.

Procedure :

-

Activation Step : 6-Chloropyridine-3-carboxylic acid (1 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDCI (1.3 eq) and hydroxybenzotriazole (HOBt, 1 eq) are added to suppress racemization.

-

Amidation : Pyridin-4-amine (1.2 eq) is introduced, and the mixture is stirred at 25°C for 12–24 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Key Data :

Analytical Validation

-

1H NMR (400 MHz, DMSO-d6) : Peaks at δ 8.60–8.59 (pyridine-H), 7.93–7.92 (amide-NH), and 7.08 (aromatic-H) align with expected shifts.

-

MS (ESI) : m/z 278 [M+H]+ confirms molecular weight (277.7 g/mol).

Amination of Activated Pyridine Intermediates

Acid Chloride Route

This method converts 6-chloropyridine-3-carboxylic acid to its acid chloride before amination, enhancing electrophilicity.

Procedure :

-

Chlorination : The carboxylic acid (1 eq) is treated with thionyl chloride (SOCl2, 3 eq) at reflux (70°C) for 4 hours. Excess SOCl2 is removed under vacuum.

-

Amination : The crude acid chloride is dissolved in tetrahydrofuran (THF), and pyridin-4-amine (1.1 eq) is added dropwise at 0°C. Triethylamine (2 eq) neutralizes HCl byproducts.

-

Purification : The product is isolated via recrystallization from ethanol/water.

Key Data :

Regioselective Amination in Cyanopyridine Systems

Patent WO2006002860A1 describes a regioselective amination strategy for pyridine derivatives. While developed for Neurokinin-1 receptor intermediates, the methodology applies to the target compound:

-

Intermediate Formation : A cyanopyridine derivative is treated with pyridin-4-amine in toluene at 110°C under Pd2(dba)3/XantPhos catalysis.

-

Catalytic Optimization : Palladium catalysis ensures selective C–N bond formation at the 3-position of the pyridine ring.

Key Insight :

-

Catalyst Loading : 5 mol% Pd2(dba)3 and 10 mol% XantPhos achieve >90% conversion.

-

Solvent Impact : Toluene outperforms DMF or THF in minimizing side reactions.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield Range | Scalability | Cost Efficiency |

|---|---|---|---|

| EDCI-Mediated Coupling | 72–85% | High | Moderate |

| Acid Chloride Route | 68–75% | Moderate | Low (SOCl2 cost) |

| Palladium-Catalyzed | 80–90% | Low | High |

Trade-offs :

-

The EDCI method is preferred for lab-scale synthesis due to simplicity.

-

The acid chloride route, while lower-yielding, avoids palladium costs for industrial applications.

Challenges and Optimization Strategies

Byproduct Formation

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at the Chlorine Position

The electron-deficient pyridine ring facilitates substitution of the chlorine atom at position 6 under nucleophilic conditions. Key findings include:

Reagents and Conditions

-

Ammonia/Amines : Reacts with aliphatic amines (e.g., methylamine) in dimethylformamide (DMF) at 80°C to yield N-substituted pyridine derivatives .

-

Thiols : Treatment with benzylthiol in the presence of potassium carbonate produces thioether analogs .

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amination | NH₃ | 6-Amino-N-(pyridin-4-yl)pyridine-3-carboxamide | 72 | |

| Thiolation | PhCH₂SH | 6-(Benzylthio)-N-(pyridin-4-yl)pyridine-3-carboxamide | 65 |

Microbial and Chemical Oxidation

The pyridine ring undergoes regioselective oxidation under biocatalytic or chemical conditions:

Biocatalytic Oxidation

Whole-cell biocatalysis using Rhodococcus sp. MAK1 introduces hydroxyl groups at position 4 of the pyridine ring, yielding 4-hydroxy-6-chloro-N-(pyridin-4-yl)pyridine-3-carboxamide .

Chemical Oxidation

-

Potassium Permanganate : Oxidizes the pyridine ring to form N-oxide derivatives under acidic conditions .

| Substrate | Oxidizing Agent | Product | Conversion (%) |

|---|---|---|---|

| 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide | Rhodococcus sp. MAK1 | 4-Hydroxy derivative | 97 |

| 6-Chloro-N-(pyridin-4-yl)pyridine-3-carboxamide | KMnO₄/H₂SO₄ | Pyridine N-oxide | 85 |

Amide Bond Hydrolysis and Functionalization

The carboxamide group participates in hydrolysis and coupling reactions:

Acidic/Basic Hydrolysis

-

HCl (6M) : Hydrolyzes the amide to 6-chloropyridine-3-carboxylic acid and 4-aminopyridine .

-

NaOH (10%) : Produces the sodium salt of the carboxylic acid .

Coupling Reactions

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis | HCl, reflux | 6-Chloropyridine-3-carboxylic acid | 90 |

| Coupling | HATU, DIPEA | N-Alkyl/aryl derivatives | 60–75 |

Reduction Reactions

The carboxamide group can be reduced to a methyleneamine:

Lithium Aluminum Hydride (LiAlH₄)

Reduces the amide to 6-chloro-N-(pyridin-4-yl)pyridine-3-methylamine in anhydrous tetrahydrofuran (THF) .

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| LiAlH₄ | 6-Chloro-N-(pyridin-4-yl)pyridine-3-methylamine | 68 |

Electrophilic Aromatic Substitution (EAS)

The pyridine ring undergoes nitration and sulfonation at position 4:

Nitration

-

HNO₃/H₂SO₄ : Introduces a nitro group, yielding 4-nitro-6-chloro-N-(pyridin-4-yl)pyridine-3-carboxamide .

Sulfonation

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide has been investigated for its pharmacological properties, particularly:

-

Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects on cancer cell lines. For example, it has shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study : In vitro studies on MCF-7 breast cancer cells revealed:

- IC50 Value : 12 µM after 48 hours of treatment.

- Mechanism : Induction of G0/G1 phase arrest, halting cell cycle progression.

- Enzyme Inhibition : The compound selectively inhibits CDK2 with a Ki value of 45 nM, demonstrating potential for targeted cancer therapies.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it versatile in synthetic pathways.

Table 1: Common Reactions Involving 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chlorine atom can be replaced by nucleophiles | Sodium methoxide, potassium tert-butoxide |

| Oxidation | Alters oxidation state of nitrogen or carbon | Potassium permanganate, hydrogen peroxide |

| Reduction | Hydrogenation of nitrogen or carbon atoms | Lithium aluminum hydride, sodium borohydride |

Material Science

Research has explored the potential use of this compound in developing novel materials with specific electronic or optical properties. Its unique structural features may lead to advancements in organic electronics and photonic devices.

The biological activity of 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide is significant due to its diverse mechanisms of action:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, though further research is required to quantify these effects.

Table 2: Summary of Biological Activities

| Activity Type | Target | IC50/Ki Value | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 Breast Cancer | 12 µM | Study on anticancer activity |

| Enzyme Inhibition | CDK2 | 45 nM | Study on enzyme inhibition |

| Antimicrobial | Various Bacteria | Variable | Preliminary antimicrobial studies |

Wirkmechanismus

The mechanism of action of 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Properties

- 6-Chloro-N-(4'-cyanobiphenyl-4-yl)ethyl-2-ethylimidazo[1,2-a]pyridine-3-carboxamide (121): Molecular Formula: C₂₆H₂₂ClN₅O Molecular Weight: 458.20 g/mol Key Features: Incorporates an imidazo[1,2-a]pyridine core fused with a pyridine ring and a cyanobiphenyl group. Analytical Data: ¹H NMR shows triplet (3H) and quartet (2H) patterns for ethyl groups; LCMS confirms molecular ion peak at m/z 458.20 .

- 6-Chloro-N-[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]pyridine-3-carboxamide: Molecular Formula: C₁₄H₁₆ClN₃OS Molecular Weight: 309.78 g/mol Key Features: A thiazole ring introduces sulfur, which may influence electronic properties and metabolic stability.

6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide :

Structural and Functional Comparisons

Biologische Aktivität

6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a modulator of protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted at the 3-position with a carboxamide group and at the 6-position with a chlorine atom. This unique arrangement contributes to its biological activity, particularly in the modulation of enzyme functions.

Research indicates that 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide interacts selectively with certain protein kinases. Protein kinases are crucial in various cellular processes, including cell signaling pathways that regulate cell growth and division. The ability of this compound to inhibit specific kinases suggests its potential application in cancer therapies where kinase signaling is often dysregulated.

Anticancer Potential

Studies have shown that 6-Chloro-N-(pyridin-4-YL)pyridine-3-carboxamide exhibits selective cytotoxicity against various cancer cell lines. For instance, preliminary data indicate that it has a significant inhibitory effect on the proliferation of MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values ranging from 1.75 to 9.46 µM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent.

Research Findings and Case Studies

- In Vitro Studies :

- In Vivo Studies :

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-(oxan-4-yloxy)pyridine-3-carboxylic acid | Contains an oxan group | Antimicrobial properties |

| 6-Bromo-N-(oxan-4-ylymethyl)pyridin-2-amine | Substituted at the 6-position with bromine | Moderate anticancer activity |

| 6-Chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide | Different pyridine substitution | Potential kinase inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-N-(pyridin-4-yl)pyridine-3-carboxamide, and how can purity be optimized?

- Methodology : Synthesis often involves condensation of pyridine derivatives followed by cyclization. For example, analogous compounds like 6-(4-chlorophenyl)oxazolo-pyridine derivatives are synthesized via palladium-catalyzed cross-coupling or multi-step functionalization of halogenated pyridines . Optimizing purity requires techniques like column chromatography (silica gel, gradient elution) and recrystallization using solvents such as DMF/ethanol mixtures. Purity validation via HPLC (≥98%) is critical, as seen in protocols for related pyridinecarboxamides .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- X-ray crystallography provides definitive structural data, as demonstrated for the sulfonamide analog 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, resolving bond angles and molecular packing .

- NMR : H and C NMR identify substituent patterns (e.g., chloro, pyridinyl groups). N NMR can clarify amide bonding in heterocyclic systems.

- HRMS confirms molecular weight and isotopic patterns (e.g., Cl and N isotopes) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodology :

- Solubility : Test in polar (DMSO, water) and non-polar solvents (toluene) via UV-Vis spectroscopy or gravimetric analysis.

- Stability : Accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via LC-MS for decomposition products (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays for this compound?

- Methodology :

- Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–100 μM) to identify non-linear effects.

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target engagement from off-target cytotoxicity.

- Meta-analysis : Cross-reference with structurally similar compounds, such as 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide, which showed consistent antifungal activity across multiple studies .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Methodology :

- In silico ADME : Use tools like SwissADME to predict permeability (LogP), cytochrome P450 interactions, and blood-brain barrier penetration.

- Molecular docking : Map binding poses to target proteins (e.g., kinases) using AutoDock Vina. For example, trifluoromethyl pyridine analogs showed enhanced binding affinity to enzyme active sites in docking studies .

- QSAR : Develop models linking substituent electronegativity (e.g., Cl vs. Br) to bioactivity, leveraging datasets from PubChem or ChEMBL .

Q. What experimental designs mitigate challenges in scaling up synthesis for in vivo studies?

- Methodology :

- Flow chemistry : Improve yield and reduce side reactions during amide bond formation, as demonstrated for 6-chloro-2,3-dichloropyridine derivatives .

- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (temperature, catalyst loading, solvent ratio). For example, a 2 factorial design resolved conflicting yield vs. purity outcomes in palladium-catalyzed reactions .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to purified target proteins.

- Metabolomics : Track downstream metabolic changes (e.g., ATP depletion in cancer cells) via LC-MS/MS, as seen in studies on pyridine-based kinase inhibitors .

Contradiction Analysis and Troubleshooting

Q. Why might HPLC purity data conflict with biological assay results?

- Root causes :

- Degradation during storage : Hydrolysis of the amide group in aqueous buffers, generating inactive byproducts.

- Synergistic impurities : Trace solvents (e.g., DMF residues) may enhance or suppress activity.

- Solutions :

- Stability-indicating methods : Use UPLC with charged aerosol detection (CAD) to monitor degradation.

- Re-test freshly purified batches under inert atmospheres .

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Root causes :

- Conformational flexibility : The pyridinyl-amide moiety may adopt multiple rotameric states not modeled in docking.

- Solvent effects : Explicit solvent molecular dynamics (MD) simulations improve accuracy vs. implicit solvent models.

- Solutions :

- Enhanced sampling MD : Use Gaussian accelerated MD (GaMD) to explore low-energy conformations.

- Alchemical free energy calculations : Predict ΔΔG of binding for halogen substitutions (Cl vs. F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.